1-Heptyne-6,6,7,7,7-D5

Catalog No.
S899748
CAS No.
83418-35-3
M.F
C7H12
M. Wt
101.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Heptyne-6,6,7,7,7-D5

CAS Number

83418-35-3

Product Name

1-Heptyne-6,6,7,7,7-D5

IUPAC Name

6,6,7,7,7-pentadeuteriohept-1-yne

Molecular Formula

C7H12

Molecular Weight

101.2 g/mol

InChI

InChI=1S/C7H12/c1-3-5-7-6-4-2/h1H,4-7H2,2H3/i2D3,4D2

InChI Key

YVXHZKKCZYLQOP-PVGOWFQYSA-N

SMILES

CCCCCC#C

Canonical SMILES

CCCCCC#C

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])CCCC#C

1-Heptyne-6,6,7,7,7-D5 is a deuterated derivative of 1-heptyne, an alkyne with the molecular formula C₇H₁₂. This compound features a triple bond between the first and second carbon atoms in its chain and is characterized by the substitution of five hydrogen atoms with deuterium (D), which is a stable isotope of hydrogen. The presence of deuterium alters the physical properties and reactivity of the compound compared to its non-deuterated counterpart. The IUPAC name for this compound is 1-heptyne-6,6,7,7,7-d5, and its CAS Registry Number is 628-71-7 .

.3-HeptyneC₇H₁₄Different position of triple bond; alters reactivity patterns.PropyneC₃H₄Shorter alkyne; serves as a simpler model for studying alkyne chemistry.

The uniqueness of 1-heptyne-6,6,7,7,7-D5 lies in its specific isotopic labeling which provides distinct advantages in research applications involving tracking and mechanistic studies while retaining the fundamental reactivity characteristics common to alkynes .

While specific biological activity data for 1-heptyne-6,6,7,7,7-D5 is limited, alkynes in general have been studied for their potential applications in medicinal chemistry. Some alkynes exhibit antimicrobial and anticancer properties due to their ability to interact with biological molecules. The unique isotopic labeling with deuterium may enhance the tracking of metabolic pathways in biological studies .

1-Heptyne-6,6,7,7,7-D5 can be synthesized through several methods:

  • Deuterated Alkyne Synthesis: One common approach involves the deuteration of non-deuterated 1-heptyne using deuterated reagents under controlled conditions to selectively introduce deuterium at specific positions.
  • Sonogashira Coupling: This method utilizes palladium-catalyzed coupling reactions between deuterated halides and terminal alkynes.
  • Alkylation Reactions: Starting from a suitable deuterated precursor such as deuterated acetylene or a related compound may also yield 1-heptyne-6,6,7,7,7-D5 through alkylation processes.

1-Heptyne-6,6,7,7,7-D5 serves various purposes in research and industry:

  • Chemical Research: It acts as a valuable reagent in organic synthesis for introducing alkyne functionalities into larger molecules.
  • Isotope Labeling Studies: The deuterium labeling allows for enhanced tracking in metabolic studies and reaction mechanisms due to differences in mass spectrometry analysis.
  • Material Science: It may be utilized in the development of new materials with specific thermal or mechanical properties due to its unique structure.

Interaction studies involving 1-heptyne-6,6,7,7,7-D5 typically focus on its reactivity with various electrophiles and nucleophiles. The presence of deuterium alters kinetic isotope effects which can provide insights into reaction mechanisms. Additionally, studies may explore how this compound interacts with biological systems to assess its potential pharmacological effects.

Molecular Structure and Formula

1-Heptyne-6,6,7,7,7-D5 is a seven-carbon alkyne with a triple bond at the first carbon and five deuterium atoms substituted at positions 6 and 7. Its molecular formula is C$$7$$H$$7$$D$$_5$$, with a molecular weight of 101.201 g/mol. The compound’s systematic IUPAC name, 1-heptyne-6,6,7,7,7-d5, reflects both its alkyne functionality and isotopic labeling pattern.

Key Identifiers

PropertyValueSource References
CAS Registry Number83418-35-3
Molecular FormulaC$$7$$H$$7$$D$$_5$$
IUPAC Name1-Heptyne-6,6,7,7,7-d5
SynonymsAmylacetylene-d5
Molecular Weight101.201 g/mol

Nomenclature and Isotopic Labeling

The compound’s nomenclature adheres to IUPAC guidelines for deuterated hydrocarbons. The suffix "-d5" denotes deuterium substitution at five positions. Its InChIKey, a hashed representation of its International Chemical Identifier, encodes structural and isotopic details for database interoperability.

Molecular Formula and Weight

1-Heptyne-6,6,7,7,7-D5 is a deuterium-labeled isotopologue of 1-heptyne with the molecular formula C7H7D5 [1] [2]. The compound has a molecular weight of 101.20 grams per mole, representing an increase of 5.03 grams per mole compared to the non-deuterated parent compound [1] [3]. This molecular weight increase results from the replacement of five hydrogen atoms with five deuterium atoms at the terminal methyl and adjacent methylene positions [2] [3].

The Chemical Abstracts Service registry number for 1-Heptyne-6,6,7,7,7-D5 is 83418-35-3, distinguishing it from the parent compound 1-heptyne which bears the registry number 628-71-7 [1] [2] [3]. The isotopic enrichment of this compound is specified as 99 atom percent deuterium, indicating high purity of deuterium incorporation at the designated positions [1] [3].

Property1-Heptyne1-Heptyne-6,6,7,7,7-D5
Molecular FormulaC₇H₁₂C₇H₇D₅
Molecular Weight (g/mol)96.17101.20
CAS Number628-71-783418-35-3
IUPAC Namehept-1-ynehept-1-yne-6,6,7,7,7-d₅
Structural FormulaCH₃(CH₂)₄C≡CHCD₃CD₂CH₂CH₂CH₂C≡CH
Isotopic EnrichmentNatural abundance99 atom % D

Structural Characteristics and Bond Properties

The structural formula of 1-Heptyne-6,6,7,7,7-D5 is represented as CD₃CD₂CH₂CH₂CH₂C≡CH, where the deuterium atoms replace hydrogen atoms specifically at the terminal methyl group and the adjacent methylene group [2] [3]. This selective deuteration pattern maintains the fundamental alkyne structure while introducing isotopic substitution at the alkyl chain terminus [3].

The compound retains the characteristic linear geometry around the carbon-carbon triple bond, with bond angles of 180 degrees due to sp hybridization of the acetylenic carbons [4] [5]. The carbon-carbon triple bond length remains approximately 1.21 Angstroms, consistent with typical alkyne triple bond characteristics [4] [6]. The terminal carbon-hydrogen bond in the acetylenic position exhibits a bond length of approximately 1.06 Angstroms, which is shorter than typical sp³ carbon-hydrogen bonds due to the increased s-character of the sp hybridized carbon orbital [7] [6].

The carbon-deuterium bonds in the deuterated positions possess bond lengths essentially identical to their hydrogen counterparts at approximately 1.09 Angstroms for sp³ hybridized carbons [8] [7]. However, these carbon-deuterium bonds exhibit distinct vibrational characteristics due to the increased mass of deuterium compared to hydrogen [9] [8]. The reduced vibrational frequency of carbon-deuterium bonds results from the heavier mass of deuterium, leading to lower zero-point energy compared to carbon-hydrogen bonds [9] [8].

Bond TypeBond Length (Å)Bond Dissociation Energy (kJ/mol)Bond Angle (degrees)
C≡C (triple bond)1.21837180 (linear)
C-H (terminal alkyne)1.06~550180 (linear)
C-H (sp³ hybridized)1.09413109.5 (tetrahedral)
C-D (sp³ hybridized)1.09423109.5 (tetrahedral)
C-C (single bond)1.54356109.5 (tetrahedral)

Physical State and Stability Parameters

1-Heptyne-6,6,7,7,7-D5 exists as a clear, colorless liquid at standard temperature and pressure conditions [1] [3]. The compound exhibits enhanced thermal and chemical stability compared to its non-deuterated analog due to the stronger carbon-deuterium bonds [10] [11]. Storage conditions for the deuterated compound are specified as room temperature, which represents improved storage requirements compared to the parent compound that requires storage in flammables areas [3] [12].

The deuterium isotope effect contributes to increased molecular stability through reduced vibrational motion and lower reactivity of carbon-deuterium bonds [10] [11]. Studies on deuterated compounds demonstrate that deuterium substitution generally leads to enhanced structural stability, with deuterated molecules showing reduced rates of chemical reactions and improved resistance to metabolic degradation [10] [11].

The compound maintains stability for extended periods when stored under recommended conditions, with analytical re-evaluation suggested after three years of storage [3]. This represents an improvement over the parent compound, which typically requires more frequent analysis due to higher reactivity and potential degradation pathways [3] [12].

Parameter1-Heptyne1-Heptyne-6,6,7,7,7-D₅
Thermal StabilityStable under normal conditionsEnhanced stability
Chemical StabilityReactive (alkyne)Reduced reactivity
Storage Life2-3 years3+ years
Recommended Analysis FrequencyAnnualEvery 3 years
Degradation Temperature>200°C>205°C
Oxidation ResistanceModerateHigher
Light SensitivityLowLower

Comparative Analysis with Non-deuterated 1-Heptyne

The physical properties of 1-Heptyne-6,6,7,7,7-D5 closely parallel those of the parent compound while exhibiting subtle but measurable differences attributable to deuterium substitution [1] [13] [14]. The boiling point of the deuterated compound is expected to be slightly elevated compared to 1-heptyne, which boils at 99-100 degrees Celsius [13] [14] [15]. This elevation results from the increased molecular weight and altered intermolecular interactions due to deuterium incorporation [16] [17].

The density of 1-Heptyne-6,6,7,7,7-D5 is marginally higher than that of 1-heptyne, which exhibits a density of 0.733 grams per milliliter at 25 degrees Celsius [13] [14] [15]. Deuterated compounds typically show density increases of approximately 1-2 percent per deuterium atom incorporated, suggesting an estimated density of approximately 0.740 grams per milliliter for the pentadeuterated analog [16] [17].

The melting point of the deuterated compound remains close to that of 1-heptyne at approximately -81 degrees Celsius, with minimal deviation expected due to the isotopic substitution pattern [13] [14] [15]. The refractive index shows slight elevation, consistent with the increased molecular weight and altered polarizability of the deuterated molecule [14] [12].

Property1-Heptyne1-Heptyne-6,6,7,7,7-D₅
Physical State (25°C)Clear colorless liquidClear colorless liquid
Density (g/mL at 25°C)0.733~0.740 (estimated)
Boiling Point (°C)99-100~100-101 (estimated)
Melting Point (°C)-81~-80 (estimated)
Flash Point (°C)-10~-9 (estimated)
Refractive Index (n₂₀/D)1.408~1.409 (estimated)
Vapor Pressure (mmHg at 37.7°C)93.1~92 (estimated)
Solubility in WaterInsolubleInsoluble

Bond Dissociation Energies of C-D vs. C-H

The carbon-deuterium bonds in 1-Heptyne-6,6,7,7,7-D5 exhibit significantly higher bond dissociation energies compared to corresponding carbon-hydrogen bonds [9] [8] [18]. Research indicates that carbon-deuterium bonds are approximately 10 kilojoules per mole stronger than carbon-hydrogen bonds across all hybridization states [9] [8] [18].

For primary carbon-hydrogen bonds, the bond dissociation energy is approximately 413 kilojoules per mole, while primary carbon-deuterium bonds exhibit dissociation energies of approximately 423 kilojoules per mole [9] [8] [19]. This 10 kilojoule per mole difference arises from the lower zero-point vibrational energy of the carbon-deuterium bond due to the increased mass of deuterium [9] [8] [18].

The enhanced bond strength of carbon-deuterium bonds results from quantum mechanical effects related to vibrational frequencies [9] [8] [20]. The carbon-deuterium system vibrates at lower frequencies compared to carbon-hydrogen systems due to the increased reduced mass, leading to lower zero-point energy and consequently higher bond dissociation energy [9] [8] [20].

This bond strength differential contributes to the kinetic isotope effect observed in chemical reactions involving deuterated compounds [18] [21]. The deuterium kinetic isotope effect typically ranges from 1 to 7 for primary isotope effects, with the ratio representing the relative reaction rates of hydrogen versus deuterium-containing compounds [18] [21] [22].

Bond TypeBond Dissociation Energy (kJ/mol)Energy Difference (kJ/mol)Relative Strength
Primary C-H413Reference
Primary C-D423+10Stronger
Secondary C-H398Reference
Secondary C-D408+10Stronger
Tertiary C-H381Reference
Tertiary C-D391+10Stronger

Nuclear Magnetic Resonance (NMR) Spectral Features

The nuclear magnetic resonance characteristics of 1-Heptyne-6,6,7,7,7-D5 are profoundly influenced by the strategic deuterium substitution pattern. The compound exhibits characteristic chemical shift regions that reflect both the terminal alkyne functionality and the extensive deuteration at the terminal methyl and adjacent methylene positions [3] [4].

Chemical Shift Characteristics

The terminal alkyne proton maintains its characteristic downfield position at approximately 2.5-3.0 ppm, consistent with typical alkynyl hydrogen chemical shifts [5]. This signal remains largely unaffected by the remote deuteration, preserving the diagnostic alkyne signature. The aliphatic methylene protons in the chain exhibit chemical shifts ranging from 0.7-1.6 ppm, following the established patterns for saturated hydrocarbon environments [5].

The deuterated positions at carbons 6 and 7 show dramatically reduced signal intensity in proton nuclear magnetic resonance spectra due to the replacement of hydrogen with deuterium [4] [6]. This isotopic substitution creates a characteristic "hole" in the expected integration pattern, serving as a definitive indicator of successful deuteration. The deuterium kinetic isotope effect manifests as a primary isotope effect with values typically ranging from 1-5, significantly affecting the dynamic properties of the molecule [7].

Coupling Pattern Modifications

The extensive deuteration significantly simplifies the coupling patterns observed in the nuclear magnetic resonance spectrum [8] [4]. Deuterium exhibits different coupling constants compared to hydrogen, and the reduced magnetic moment of deuterium leads to weaker coupling interactions. This results in simplified multipicity patterns for adjacent protons, facilitating spectral interpretation and structural assignment.

Integration Ratio Analysis

The integration ratios provide quantitative information about the deuteration efficiency and isotopic purity of the compound [6]. In a perfectly deuterated sample, the terminal alkyne proton should integrate for one hydrogen, while the deuterated methyl and methylene positions should show minimal proton signal intensity. Deviations from expected integration ratios indicate incomplete deuteration or back-exchange processes.

Proton EnvironmentExpected Chemical Shift (ppm)Integration (Relative)Coupling Characteristics
Terminal alkyne C-H2.5-3.01HSimplified due to remote D
Methylene chain0.7-1.68HModified by D substitution
Deuterated positionsN/AMinimalD-H exchange artifacts

Vibrational Spectroscopy Analysis

The infrared spectroscopic profile of 1-Heptyne-6,6,7,7,7-D5 reveals characteristic absorption bands that provide detailed information about the molecular vibrations and the impact of deuterium substitution on bond dynamics [9] [10].

Characteristic Vibrational Modes

The terminal alkyne carbon-hydrogen stretch appears as a sharp, intense absorption at 3313 cm⁻¹, maintaining its diagnostic value for structural identification [10]. This vibration remains largely unperturbed by the remote deuteration, preserving the alkyne fingerprint region. The carbon-carbon triple bond stretch manifests at 2120 cm⁻¹, providing confirmation of the alkyne functionality [10].

The aliphatic carbon-hydrogen stretching vibrations appear in the region from 2863-2959 cm⁻¹, representing the stretching modes of the methylene groups in the hydrocarbon chain [10]. These absorptions maintain their characteristic intensity and position, reflecting the unchanged nature of the non-deuterated portions of the molecule.

Deuterium-Induced Spectral Modifications

The most significant spectroscopic changes occur in regions corresponding to the deuterated positions. Carbon-deuterium stretching vibrations appear at lower frequencies compared to their protiated analogs, typically shifted to the 2200-2300 cm⁻¹ region [11]. This isotopic shift follows the fundamental relationship:

ν(C-D)/ν(C-H) ≈ √(μ(C-H)/μ(C-D)) ≈ 0.707

where μ represents the reduced mass of the oscillating system. This relationship provides a theoretical framework for predicting and interpreting the isotopic shifts observed in the vibrational spectrum.

Bending and Skeletal Vibrations

The methylene bending vibrations appear at 1369 and 1450 cm⁻¹, maintaining their characteristic frequencies despite the terminal deuteration [10]. The carbon-carbon skeletal vibrations, including the terminal alkyne bending mode, appear at 614 cm⁻¹ [10]. These lower frequency modes provide additional structural confirmation and are particularly useful for distinguishing between different alkyne isomers.

Vibrational ModeWavenumber (cm⁻¹)IntensityIsotope Effect
Terminal C≡C-H stretch3313StrongUnaffected
C≡C stretch2120MediumUnaffected
C-H stretch (aliphatic)2863-2959StrongUnaffected
C-D stretch~2200-2300MediumIsotope shifted
CH₂ bending1369, 1450MediumMinimal effect

Mass Spectrometric Identification

Mass spectrometric analysis of 1-Heptyne-6,6,7,7,7-D5 provides definitive molecular weight confirmation and fragmentation pattern information that enables unambiguous identification and purity assessment [13].

Molecular Ion Characteristics

The molecular ion peak appears at m/z 101.2, representing a mass increase of 5.0 atomic mass units compared to the unlabeled compound (m/z 96.2) [1] [2]. This mass shift directly reflects the incorporation of five deuterium atoms, with each deuterium contributing an additional 1.006 atomic mass units compared to hydrogen. The molecular ion typically exhibits enhanced stability compared to the protiated analog due to the stronger carbon-deuterium bonds, often resulting in increased relative intensity of the molecular ion peak.

Fragmentation Pathways

The fragmentation pattern of 1-Heptyne-6,6,7,7,7-D5 follows predictable pathways characteristic of terminal alkynes, with modifications introduced by the deuterium substitution [14] [15]. Common fragmentation processes include:

Alpha cleavage reactions preferentially occur at the C2-C3 bond, resulting in the formation of the propargyl cation (C₃H₃⁺) and a neutral alkyl radical [13]. The presence of deuterium at the terminal positions may influence the relative intensities of these fragments due to kinetic isotope effects.

Loss of methyl radical [M-15]⁺ produces a fragment at m/z 86.2, while loss of ethyl radical [M-29]⁺ yields a fragment at m/z 72.2. The deuterated methyl group (CD₃) exhibits different loss characteristics compared to the protiated analog, potentially affecting fragment relative intensities.

Isotopic Distribution Effects

The isotopic distribution pattern of the molecular ion cluster is significantly modified by the deuterium incorporation [16] [17]. The natural abundance carbon-13 isotope peak appears at m/z 102.2, while potential incomplete deuteration products appear at lower masses (m/z 97.2-100.2). Analysis of these isotopic cluster patterns provides quantitative information about deuteration efficiency and isotopic purity [18].

Fragment Ionm/z ValueFormation PathwayDeuterium Effect
[M]⁺101.2Molecular ionEnhanced stability
[M-15]⁺86.2Loss of CD₃Modified kinetics
[M-29]⁺72.2Loss of C₂D₅Isotope effect
[C₃H₃]⁺39Alpha cleavageUnaffected

Isotopic Distribution Patterns

The isotopic distribution of 1-Heptyne-6,6,7,7,7-D5 preparations reflects the synthetic methodology and provides critical information for quality control and analytical applications [2] [16].

Theoretical Distribution Calculations

In an ideal synthetic preparation, the target compound (D5) should represent greater than 98% of the total isotopic distribution [2]. However, practical synthetic conditions often result in a distribution of isotopologues ranging from D0 to D5, with the relative abundances dependent on reaction conditions, deuteration efficiency, and back-exchange processes.

The molecular weight distribution spans from 96.17 for the unlabeled compound to 101.22 for the fully deuterated target compound. Intermediate isotopologues (D1-D4) typically represent minor impurities resulting from incomplete deuteration or partial back-exchange during synthesis or storage [19].

Analytical Implications

The presence of lower isotopologues can significantly impact the performance of deuterated compounds in analytical applications, particularly when used as internal standards in mass spectrometric analyses [16]. The isotopic purity specification of "99 atom % D" indicates that 99% of the exchangeable hydrogen positions contain deuterium, but this does not guarantee that 99% of the molecules are fully deuterated [16].

For pharmaceutical applications, the isotopologue distribution becomes a critical quality parameter, as different isotopologues may exhibit distinct pharmacokinetic and pharmacodynamic properties [20]. Regulatory guidelines increasingly require detailed characterization of isotopologue distributions rather than simple overall enrichment values.

IsotopologueMolecular WeightTypical Abundance (%)Quality Impact
D096.17<0.1Back-exchange indicator
D1-D297.18-98.19<1.0Synthetic impurities
D3-D499.20-100.21<1.0Incomplete deuteration
D5101.22>98.0Target compound

Molecular Rotational Resonance (MRR) Spectroscopic Properties

Molecular Rotational Resonance spectroscopy represents the most advanced analytical technique for the structural characterization and quantitative analysis of deuterated isotopologues, offering unprecedented sensitivity to isotopic substitution patterns [21] [22].

Fundamental Principles

MRR spectroscopy operates by measuring the pure rotational transitions of molecules in the gas phase, typically in the microwave frequency range [21]. The technique is extraordinarily sensitive to the three-dimensional distribution of mass within molecules, making it ideally suited for distinguishing between different isotopologues and isotopomers of deuterated compounds [23] [24].

The rotational constants (A, B, and C) of a molecule are inversely related to the principal moments of inertia, which in turn depend on the precise atomic masses and positions. The incorporation of deuterium atoms significantly alters these moments of inertia, resulting in unique rotational spectroscopic signatures for each isotopologue [21] [22].

Isotopomer Resolution Capabilities

MRR spectroscopy can distinguish all possible isotopomers of 1-Heptyne-6,6,7,7,7-D5, including constitutional isomers arising from different deuteration patterns [25] [24]. This capability extends beyond simple isotopologue identification to complete structural characterization, including the specific positions of deuterium substitution.

The ultra-high resolution achievable with modern MRR instrumentation enables the simultaneous detection and quantification of multiple isotopomers in complex mixtures without requiring chromatographic separation [26] [27]. This represents a significant analytical advantage over traditional separation-based methods.

Quantitative Analysis Applications

MRR spectroscopy provides direct quantitative analysis of isotopologue distributions through integration of resolved spectral features [28]. The technique exhibits excellent linearity and reproducibility, making it suitable for quality control applications in pharmaceutical and research settings.

The ability to perform "library-free" identification through quantum chemical predictions of rotational constants eliminates the need for authentic reference standards [22] [27]. This capability is particularly valuable for analyzing synthetic intermediates and reaction products where reference materials may not be readily available.

Analytical Advantages and Limitations

MRR spectroscopy offers several unique advantages for analyzing deuterated compounds: exceptional structural specificity, high sensitivity to isotopic substitution, direct mixture analysis capability, and rapid measurement times [27]. The technique requires minimal sample preparation and can analyze crude reaction mixtures directly.

Current limitations include the requirement for volatile compounds and the need for specialized instrumentation. However, ongoing developments in sample introduction methods and instrument design continue to expand the range of applicable compounds [26] [29].

MRR ParameterCharacteristicAnalytical BenefitApplication
Rotational ConstantsUnique fingerprintUnambiguous identificationStructure confirmation
ResolutionUltra-highMixture analysisQuality control
SensitivityMass distributionIsotopomer distinctionPurity assessment
SpeedRapid acquisitionHigh throughputProcess monitoring

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Dates

Last modified: 08-16-2023

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